6-(Trifluoromethoxy)isatoic anhydride
Overview
Description
6-(Trifluoromethoxy)isatoic anhydride is a chemical compound known for its unique trifluoromethoxy group attached to the isatoic anhydride structure
Preparation Methods
The synthesis of 6-(Trifluoromethoxy)isatoic anhydride typically involves the cyclization of anthranilic acids. One common method uses phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . due to the high toxicity of phosgene and its analogs, alternative methods have been developed. These include the catalytic carbonylation of substituted anilines with carbon monoxide using palladium(II) catalysts . Industrial production methods often rely on these safer and more efficient catalytic processes.
Chemical Reactions Analysis
6-(Trifluoromethoxy)isatoic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, such as quinazolines and quinolinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethoxy group can be substituted under specific conditions to introduce other functional groups. Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
6-(Trifluoromethoxy)isatoic anhydride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)isatoic anhydride involves its ability to interact with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
6-(Trifluoromethoxy)isatoic anhydride can be compared with other isatoic anhydride derivatives and trifluoromethoxy-containing compounds:
Isatoic Anhydride Derivatives: These include compounds like quinazolines and quinolinones, which share similar synthetic routes and applications.
Trifluoromethoxy-Containing Compounds: Compounds such as trifluoromethoxybenzene and trifluoromethoxyaniline also exhibit unique properties due to the trifluoromethoxy group. The uniqueness of this compound lies in its combination of the isatoic anhydride core with the trifluoromethoxy group, providing a versatile platform for the synthesis of diverse and bioactive molecules.
Properties
IUPAC Name |
5-(trifluoromethoxy)-1H-3,1-benzoxazine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO4/c10-9(11,12)17-5-3-1-2-4-6(5)7(14)16-8(15)13-4/h1-3H,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRULSPXFEMNUJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)C(=O)OC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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